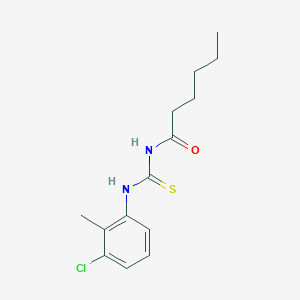![molecular formula C16H22N2O3S B399170 ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate](/img/structure/B399170.png)
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a hexanoylcarbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with hexanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Applications De Recherche Scientifique
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the passage of sodium ions, thereby blocking nerve signal transmission. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability and prevent the propagation of nerve impulses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate, known for its use as a local anesthetic.
Benzocaine: Another local anesthetic with a similar structure but lacking the hexanoylcarbamothioyl group.
Procaine: A local anesthetic with a different ester group but similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of the hexanoylcarbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its interaction with biological membranes, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H22N2O3S |
|---|---|
Poids moléculaire |
322.4g/mol |
Nom IUPAC |
ethyl 4-(hexanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3S/c1-3-5-6-7-14(19)18-16(22)17-13-10-8-12(9-11-13)15(20)21-4-2/h8-11H,3-7H2,1-2H3,(H2,17,18,19,22) |
Clé InChI |
SZTRUBOHBWLZPQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
SMILES canonique |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399088.png)
![N-[(3-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399089.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399090.png)

![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}hexanamide](/img/structure/B399093.png)
![N-[(4-fluorophenyl)carbamothioyl]hexanamide](/img/structure/B399094.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]hexanamide](/img/structure/B399095.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B399097.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}hexanamide](/img/structure/B399099.png)
![1-Hexanoyl-3-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-thiourea](/img/structure/B399100.png)
![N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399103.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399108.png)
![N-{3-[(hexanoylcarbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B399109.png)
![2,4-dichloro-N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B399110.png)
